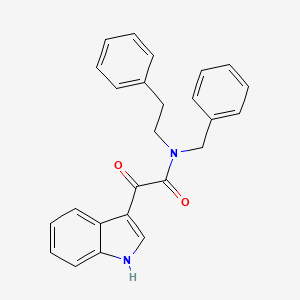

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide, also known as BIA 10-2474, is a small molecule drug that was developed as a fatty acid amide hydrolase (FAAH) inhibitor. It has been studied for its potential use in treating pain and anxiety disorders. However, due to its adverse effects, it has been withdrawn from clinical trials.

Scientific Research Applications

SARS-CoV-2 RdRp Inhibitors

In a study, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors . After optimization, a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed, synthesized, and evaluated for SARS-CoV-2 RdRp inhibitory effect .

Antiviral Research

The compound showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir, making it a promising candidate for further investigation .

Molecular Docking Studies

Molecular docking studies were carried out to explore the binding mode and structure-activity relationships of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives . The predicted binding sites of these inhibitors were located at the palm and finger subdomains of SARS-CoV-2 RdRp .

Mechanism of Action

Target of Action

The primary target of the compound N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide is the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 . RdRp plays a crucial role in the replication of the virus, making it a significant target for antiviral drugs .

Mode of Action

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide interacts with its target, the SARS-CoV-2 RdRp, inhibiting its function . This interaction results in a decrease in the synthesis of RNA by the RdRp, thereby inhibiting the replication of the virus .

Biochemical Pathways

The compound N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide affects the viral replication pathway of SARS-CoV-2. By inhibiting the RdRp, it disrupts the replication of the viral RNA, which is a critical step in the viral life cycle . The downstream effect of this action is a reduction in the production of new virus particles.

Pharmacokinetics

The compound has been identified as a potent inhibitor of sars-cov-2 rdrp, suggesting that it may have suitable pharmacokinetic properties for antiviral activity .

Result of Action

The molecular and cellular effects of the action of N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide involve the inhibition of viral RNA synthesis. This inhibition results in a decrease in the replication of SARS-CoV-2, thereby reducing the production of new virus particles .

properties

IUPAC Name |

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-24(22-17-26-23-14-8-7-13-21(22)23)25(29)27(18-20-11-5-2-6-12-20)16-15-19-9-3-1-4-10-19/h1-14,17,26H,15-16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYJXSRFVTXYQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2619369.png)

![3-[(4-chlorophenyl)methyl]-N-(4-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2619370.png)

![2-[2-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2619371.png)

![3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2619372.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2619374.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2619379.png)

![1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2619381.png)

![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2619382.png)